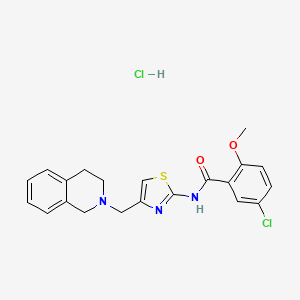
5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is particularly interesting due to the presence of multiple functional groups, which allows it to participate in a variety of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride typically involves several key steps. One common synthetic route includes:
Formation of the Benzamide Core: : The initial step often involves the formation of the benzamide core. This can be achieved through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the Thiazolyl Group: : The thiazolyl group is introduced via a cyclization reaction involving thiourea and an appropriate α-haloketone.
Attachment of the Isoquinolinylmethyl Group: : The isoquinolinylmethyl group is added through an alkylation reaction, often using a haloalkyl derivative of isoquinoline.
Final Chlorination and Methoxylation: : Chlorine and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Reaction conditions typically involve the use of organic solvents, temperature control, and catalysts to enhance reaction efficiency and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on cost efficiency, yield improvement, and environmental considerations. Continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxide derivatives.
Reduction: : The nitro group (if present) or other reducible functionalities in the molecule can be reduced to corresponding amine or other reduced forms.
Substitution: : Electrophilic aromatic substitution can occur, particularly on the benzamide ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like lithium aluminium hydride.
Substitution: : Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used but typically include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a versatile building block in organic synthesis.
Biology and Medicine
In biological and medical research, 5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride has been studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
Industrial applications of this compound may include its use as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The exact mechanism of action of this compound can vary depending on its specific application. Generally, its activity is attributed to the interaction of its functional groups with molecular targets such as enzymes or receptors. The isoquinoline moiety, thiazole ring, and benzamide core each play a role in binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-N-(4-(methylthiazol-2-yl)-2-methoxybenzamide hydrochloride
5-chloro-N-(4-(isoquinolin-2-ylmethyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride
Uniqueness
What sets 5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride apart from similar compounds is the unique combination of the isoquinoline moiety with the thiazole and benzamide core. This combination enhances its ability to participate in a diverse array of chemical reactions and interact with various molecular targets, potentially leading to unique biological activities.
Eigenschaften
IUPAC Name |
5-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-methoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S.ClH/c1-27-19-7-6-16(22)10-18(19)20(26)24-21-23-17(13-28-21)12-25-9-8-14-4-2-3-5-15(14)11-25;/h2-7,10,13H,8-9,11-12H2,1H3,(H,23,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJZYILEJSMYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
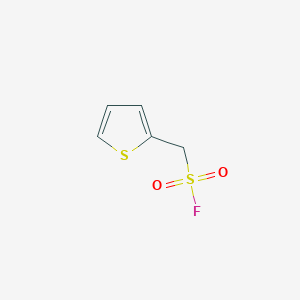
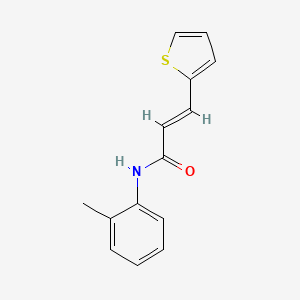
![4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline](/img/structure/B2753070.png)
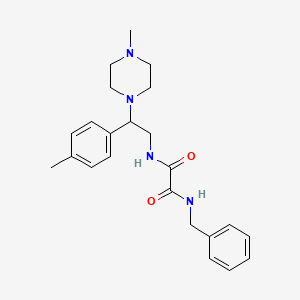
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2753073.png)
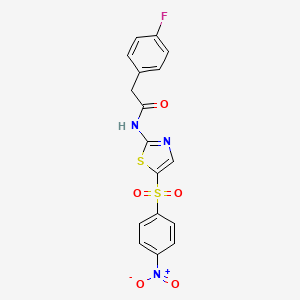
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2753076.png)
![2-fluoro-4-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2753080.png)

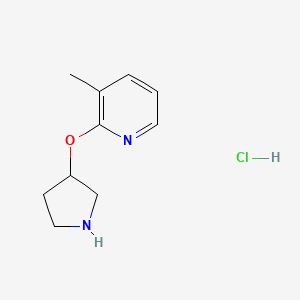
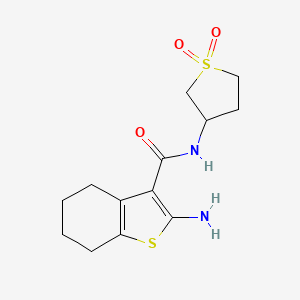


![N'-[(3-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2753091.png)
